molecular formula C16H23NO2 B3461542 2-cyclohexyl-N-(4-ethoxyphenyl)acetamide

2-cyclohexyl-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3461542
M. Wt: 261.36 g/mol
InChI Key: KTEDZTZCVHPYTM-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(4-ethoxyphenyl)acetamide is an acetamide derivative featuring a cyclohexyl group at the α-carbon of the acetamide backbone and a 4-ethoxyphenyl substituent on the nitrogen atom. This compound has garnered interest in medicinal chemistry, particularly in protease inhibition studies. Its structural parent, N-(4-ethoxyphenyl)acetamide (phenacetin), is a well-documented analgesic and antipyretic with carcinogenic risks . The addition of the cyclohexyl group likely modifies lipophilicity, solubility, and target binding, warranting detailed comparison with analogs.

Properties

IUPAC Name

2-cyclohexyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-15-10-8-14(9-11-15)17-16(18)12-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEDZTZCVHPYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-ethoxyphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-ethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexylamines or cyclohexanols.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-cyclohexyl-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-cyclohexyl-N-(4-ethoxyphenyl)acetamide with similar acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
N-(4-ethoxyphenyl)acetamide (Phenacetin) C₁₀H₁₃NO₂ 179.22 4-ethoxy phenyl Amide, ethoxy
This compound C₁₇H₂₅NO₂* 275.35* 4-ethoxy phenyl, α-cyclohexyl Amide, ethoxy, cyclohexyl
N-(4-methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 4-methoxy phenyl Amide, methoxy
2-(4-Chlorophenyl)-N-(6-ethoxybenzothiazol-2-yl)acetamide C₁₇H₁₅ClN₂O₂S 358.83 4-chlorophenyl, benzothiazole Amide, ethoxy, chloro, heterocycle
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide C₁₉H₂₆N₂O₂ 322.43 4-methoxy phenyl, cyclohexenyl ethyl Amide, methoxy, alkene
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide C₁₇H₂₄ClNO₂ 309.83 Chloro, cycloheptylmethyl, hydroxyl Amide, chloro, hydroxyl

Key Observations :

  • Cyclohexyl vs. Parent Phenacetin : The cyclohexyl group increases molecular weight by ~96 g/mol, enhancing lipophilicity (logP ~3.5 estimated) compared to phenacetin (logP ~1.6) . This may improve membrane permeability but reduce aqueous solubility.
  • Ethoxy vs.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding governs molecular aggregation and crystal packing (). The ethoxy group in this compound acts as a hydrogen-bond acceptor, while the amide participates in N–H···O and C=O···H interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-cyclohexyl-N-(4-ethoxyphenyl)acetamide

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